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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1683584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
WAY-100635 is a piperazine derivative that has been extensively utilized as a research tool in

neuroscience and pharmacology. Initially characterized as a potent and selective "silent"

antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more

complex pharmacological profile.[1][2][3] Notably, WAY-100635 also functions as a potent full

agonist at the dopamine D4 receptor.[4][5] This dual activity necessitates careful consideration

in the design and interpretation of studies employing this compound. This guide provides an in-

depth overview of the chemical properties, pharmacological data, experimental protocols, and

signaling pathways associated with WAY-100635 maleate.

Chemical and Physical Properties
There is some discrepancy in the literature and commercial listings regarding the CAS number

for WAY-100635 maleate. Both 1092679-51-0 and 634908-75-1 are frequently cited for the

maleate salt. Researchers should verify the specific CAS number with their supplier. The

properties of the maleate salt are summarized below.
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Property Value Citations

Chemical Name

N-[2-[4-(2-Methoxyphenyl)-1-

piperazinyl]ethyl]-N-2-

pyridinylcyclohexanecarboxami

de maleate

[3]

Synonyms WAY 100635 maleate [6][7]

CAS Number 1092679-51-0 or 634908-75-1 [3][6][7][8]

Molecular Formula C₂₅H₃₄N₄O₂ · C₄H₄O₄ [3][8]

Molecular Weight 538.64 g/mol [3][8]

Appearance White to off-white solid/powder [6]

Solubility
Soluble in water (up to 25 mM

or 50 mM) and DMSO.
[7]

Pharmacological Data
WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a silent antagonist,

and for the dopamine D4 receptor, where it acts as a full agonist. Its selectivity for the 5-HT1A

receptor is over 100-fold compared to other 5-HT receptor subtypes and other major

neurotransmitter receptors.[2]

Table 1: Receptor Binding Affinities of WAY-100635
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Receptor Species Assay Type Ligand
Affinity
Value

Citations

5-HT1A Rat Displacement
[³H]8-OH-

DPAT
pIC₅₀: 8.87 [2][7]

Rat Displacement
[³H]8-OH-

DPAT
IC₅₀: 1.35 nM [1]

Rat Displacement Kᵢ: 0.84 nM [7]

Rat Saturation
[³H]WAY-

100635
Kᴅ: 0.37 nM [9]

Human Saturation
[³H]WAY-

100635
Kᴅ: 1.1 nM [10]

Dopamine D₂ₗ Binding Kᵢ: 940 nM [4][5]

Dopamine D₃ Binding Kᵢ: 370 nM [4][5]

Dopamine

D₄.₂
Binding Kᵢ: 16 nM [4][5]

Saturation
[³H]WAY-

100635
Kᴅ: 2.4 nM [4][5]

Dopamine

D₄.₄
Binding Kᵢ: 3.3 nM [5]

α₁-Adrenergic pIC₅₀: 6.6

5-HT₂ₐ Binding Kᵢ: 6260 nM [8]

5-HT₂ₑ Binding Kᵢ: 24 nM [8]

Table 2: Functional Activity of WAY-100635
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Receptor Activity Assay Cell Line
Potency
(EC₅₀)

Citations

5-HT1A
Silent

Antagonist

Dorsal Raphe

Firing

Anesthetized

Rat
- [2]

Antagonist
[³⁵S]GTPγS

Binding
pA₂: 9.71 [2][7]

Dopamine

D₄.₄
Full Agonist

cAMP

accumulation

HEK-D₄.₄

cells
9.7 nM [4][5]

Signaling Pathways
WAY-100635 interacts with two distinct G-protein coupled receptor (GPCR) signaling pathways.

As an antagonist at the 5-HT1A receptor, it blocks the endogenous signaling of serotonin.

Conversely, as an agonist at the dopamine D4 receptor, it mimics the action of dopamine. Both

receptors are coupled to the Gᵢ/ₒ alpha subunit, which inhibits adenylyl cyclase activity, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1A Receptor Pathway

Dopamine D4 Receptor Pathway

WAY-100635

5-HT1A Receptor

Blocks

Serotonin Binds

Gαi/oActivates Adenylyl CyclaseInhibits ATPConverts cAMP

WAY-100635 D4 ReceptorActivates Gαi/oActivates Adenylyl CyclaseInhibits ATPConverts cAMP

Click to download full resolution via product page

Signaling pathways modulated by WAY-100635.
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Experimental Protocols
WAY-100635 is a versatile tool used in a variety of experimental paradigms. Below are

methodologies for key experiments cited in the literature.

In Vitro Radioligand Binding Assay ([³H]WAY-100635)
This protocol is used to determine the affinity (Kᴅ) and density (Bₘₐₓ) of 5-HT1A receptors in

tissue homogenates.

Tissue Preparation: Rat hippocampal membranes are prepared and suspended in a buffer

solution. Protein concentration is determined using a standard assay (e.g., BCA assay).

Saturation Binding:

Aliquots of membrane homogenate (e.g., 50-120 µg protein) are incubated with increasing

concentrations of [³H]WAY-100635 in a final volume of 250 µL.[11]

Incubation is typically carried out at 30°C for 60 minutes.[11]

Non-specific binding is determined in a parallel set of tubes containing a high

concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

Assay Termination: The incubation is terminated by rapid vacuum filtration through glass

fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[11] Filters are then washed

multiple times with ice-cold buffer to remove unbound radioligand.

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard

analysis) to derive Kᴅ and Bₘₐₓ values.[9]

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing
This protocol assesses the antagonist properties of WAY-100635 at the somatodendritic 5-

HT1A autoreceptors on serotonergic neurons.
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Animal Preparation: Male rats are anesthetized (e.g., with chloral hydrate). A recording

microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the

extracellular single-unit activity of identified serotonergic neurons.

Drug Administration:

The 5-HT1A agonist 8-OH-DPAT is administered (e.g., intravenously) to induce a

characteristic inhibition of neuronal firing.

WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the 8-OH-

DPAT challenge. Doses typically range from 0.003 to 0.1 mg/kg.[2][12]

Data Acquisition and Analysis: The firing rate of individual neurons is recorded before and

after drug administration. The ability of WAY-100635 to block the 8-OH-DPAT-induced

suppression of firing is quantified. WAY-100635 itself should not alter the basal firing rate,

confirming its silent antagonist profile at these receptors.[2]
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Administer WAY-100635
(s.c. or i.v.)

Administer 8-OH-DPAT (i.v.)

Record Post-Drug Firing Rate

Analyze Data:
Quantify Blockade of

8-OH-DPAT-induced Inhibition
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Workflow for in vivo electrophysiology.

Behavioral Studies: Antagonism of 8-OH-DPAT-Induced
Behaviors
This set of protocols evaluates the in vivo potency and efficacy of WAY-100635 in blocking

behavioral responses mediated by 5-HT1A receptor activation.

Animals: Studies are typically conducted in rats or mice.

Drug Administration: WAY-100635 is administered (commonly subcutaneously) at various

doses (e.g., 0.003 - 0.1 mg/kg) prior to the administration of 8-OH-DPAT.[2]
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Behavioral Models:

8-OH-DPAT-Induced Hypothermia: Core body temperature is measured at regular

intervals after drug administration. 8-OH-DPAT induces a drop in body temperature, which

is antagonized by WAY-100635. The ID₅₀ (the dose required to inhibit 50% of the

maximum effect) is calculated.[2]

"5-HT Syndrome": Animals are observed for characteristic behaviors induced by 8-OH-

DPAT, such as flat body posture, forepaw treading, and head weaving. The ability of WAY-

100635 to block the expression of these behaviors is scored.[1]

Radial Arm Maze: This task assesses spatial working memory. 8-OH-DPAT impairs

performance, and the reversal of this impairment by WAY-100635 is measured.[13]

Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, dose-

response curves) to determine the minimum effective dose and ID₅₀ of WAY-100635.[2]

Positron Emission Tomography (PET) Imaging
Radiolabeled WAY-100635 (e.g., [¹¹C]WAY-100635) is used to visualize and quantify 5-HT1A

receptors in the living human brain.

Radioligand Synthesis: [¹¹C]WAY-100635 is synthesized with high specific activity.

Subject Protocol:

A transmission scan is performed for attenuation correction, followed by intravenous

injection of the radioligand.

Dynamic 3D PET scans are acquired over a period of 60-90 minutes.[14]

Arterial blood sampling may be performed to measure the concentration of the radioligand

in plasma for full kinetic modeling.

Image Analysis:

Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical

reference.
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Time-activity curves are generated for each ROI.

The binding potential (BP), an index of receptor density and affinity, is calculated using

kinetic modeling or reference tissue models (using the cerebellum as a reference region,

which has a very low density of 5-HT1A receptors).[14][15] High binding is typically

observed in the cerebral cortex, hippocampus, and raphe nuclei.[14]

Conclusion
WAY-100635 maleate is a critical pharmacological tool with a well-defined dual-action profile

as a 5-HT1A silent antagonist and a D4 full agonist. This complex pharmacology underscores

the importance of using appropriate doses and control experiments to dissect the specific

receptor contributions to observed effects. The data and protocols summarized in this guide are

intended to provide researchers with a thorough understanding of WAY-100635, facilitating its

effective use in advancing the fields of neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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